molecular formula C8H20Cl2N2O2 B13459482 (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride

(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride

Cat. No.: B13459482
M. Wt: 247.16 g/mol
InChI Key: LKHDYIFVCQTTFO-XCUBXKJBSA-N
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Description

(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of hexanoic acid and contains both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H20Cl2N2O2

Molecular Weight

247.16 g/mol

IUPAC Name

(2R)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride

InChI

InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1

InChI Key

LKHDYIFVCQTTFO-XCUBXKJBSA-N

Isomeric SMILES

CN(C)[C@H](CCCCN)C(=O)O.Cl.Cl

Canonical SMILES

CN(C)C(CCCCN)C(=O)O.Cl.Cl

Origin of Product

United States

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